5-Chloro-2,3-dihydro-1H-inden-1-amine
Overview
Description
5-Chloro-2,3-dihydro-1H-inden-1-amine: is an organic compound with the molecular formula C9H10ClN It is a derivative of indan, a bicyclic hydrocarbon, and features a chlorine atom and an amine group attached to the indan structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-amine typically involves the chlorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the reaction of 2,3-dihydro-1H-inden-1-amine with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 2,3-dihydro-1H-inden-1-amine.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products:
Oxidation: Products may include 5-chloro-2,3-dihydro-1H-inden-1-one.
Reduction: The major product is 2,3-dihydro-1H-inden-1-amine.
Substitution: Products vary depending on the nucleophile used, such as 5-methoxy-2,3-dihydro-1H-inden-1-amine or 5-cyano-2,3-dihydro-1H-inden-1-amine.
Scientific Research Applications
Chemistry: 5-Chloro-2,3-dihydro-1H-inden-1-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound’s amine group allows it to interact with biological receptors, making it a candidate for drug development. It is investigated for its potential use in treating neurological disorders and other medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets in biological systems. The amine group can form hydrogen bonds with receptors, influencing their activity. The chlorine atom may also play a role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,3-Dihydro-1H-inden-1-amine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
5-Methoxy-2,3-dihydro-1H-inden-1-amine:
Uniqueness: 5-Chloro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may influence its pharmacological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNOGOGUHOMLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565011 | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67120-39-2 | |
Record name | 1-Amino-5-chloroindane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67120-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 67120-39-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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